N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a benzyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-3,5-dimethylpyrazole with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Uniqueness
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C19H20ClN3O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-chloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-13-17(20)10-7-11-18(13)26(24,25)22-19-14(2)21-23(15(19)3)12-16-8-5-4-6-9-16/h4-11,22H,12H2,1-3H3 |
InChI Key |
OKIUCJWIVNVCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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